Cas no 431071-67-9 (2-(5-methylpyrazin-2-yl)acetic acid)
2-(5-methylpyrazin-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-methyl-2-Pyrazineacetic acid
- 2-(5-methylpyrazin-2-yl)acetic acid
- Pyrazineacetic acid, 5-methyl- (9CI)
- AB69910
- 2-(5-Methyl-2-pyrazinyl)acetic Acid
- DB-070399
- 431071-67-9
- SCHEMBL1363917
- 2-(5-METHYLPYRAZIN-2-YL)ACETICACID
- SY357246
- MFCD13190176
- G61488
- Pyrazineacetic acid,5-methyl-(9ci)
- EN300-1718533
-
- Inchi: 1S/C7H8N2O2/c1-5-3-9-6(4-8-5)2-7(10)11/h3-4H,2H2,1H3,(H,10,11)
- InChI Key: XXSBUDAMUZHBRX-UHFFFAOYSA-N
- SMILES: OC(CC1C=NC(C)=CN=1)=O
Computed Properties
- Exact Mass: 152.058577502Da
- Monoisotopic Mass: 152.058577502Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 63.1Ų
2-(5-methylpyrazin-2-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1718533-1g |
2-(5-methylpyrazin-2-yl)acetic acid |
431071-67-9 | 1g |
$971.0 | 2023-09-20 | ||
| Enamine | EN300-1718533-5g |
2-(5-methylpyrazin-2-yl)acetic acid |
431071-67-9 | 5g |
$2816.0 | 2023-09-20 | ||
| Enamine | EN300-1718533-10g |
2-(5-methylpyrazin-2-yl)acetic acid |
431071-67-9 | 10g |
$4176.0 | 2023-09-20 | ||
| Enamine | EN300-1718533-0.05g |
2-(5-methylpyrazin-2-yl)acetic acid |
431071-67-9 | 0.05g |
$816.0 | 2023-09-20 | ||
| Enamine | EN300-1718533-0.1g |
2-(5-methylpyrazin-2-yl)acetic acid |
431071-67-9 | 0.1g |
$855.0 | 2023-09-20 | ||
| Enamine | EN300-1718533-0.25g |
2-(5-methylpyrazin-2-yl)acetic acid |
431071-67-9 | 0.25g |
$893.0 | 2023-09-20 | ||
| Enamine | EN300-1718533-0.5g |
2-(5-methylpyrazin-2-yl)acetic acid |
431071-67-9 | 0.5g |
$933.0 | 2023-09-20 | ||
| Enamine | EN300-1718533-1.0g |
2-(5-methylpyrazin-2-yl)acetic acid |
431071-67-9 | 1g |
$971.0 | 2023-06-04 | ||
| Enamine | EN300-1718533-2.5g |
2-(5-methylpyrazin-2-yl)acetic acid |
431071-67-9 | 2.5g |
$1903.0 | 2023-09-20 | ||
| Enamine | EN300-1718533-5.0g |
2-(5-methylpyrazin-2-yl)acetic acid |
431071-67-9 | 5g |
$2816.0 | 2023-06-04 |
2-(5-methylpyrazin-2-yl)acetic acid Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2-(5-methylpyrazin-2-yl)acetic acid
Comprehensive Overview of 2-(5-methylpyrazin-2-yl)acetic acid (CAS No. 431071-67-9): Properties, Applications, and Research Insights
2-(5-methylpyrazin-2-yl)acetic acid (CAS No. 431071-67-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique pyrazine-based structure. This heterocyclic carboxylic acid derivative features a methyl-substituted pyrazine ring linked to an acetic acid moiety, making it a versatile building block for drug discovery and material science. Recent studies highlight its potential as a key intermediate in synthesizing bioactive molecules targeting metabolic disorders and inflammation, aligning with current trends in precision medicine and small-molecule therapeutics.
The compound's molecular formula C7H8N2O2 and molecular weight 152.15 g/mol contribute to its favorable physicochemical properties, including water solubility and moderate lipophilicity – critical factors for drug bioavailability. Researchers are particularly interested in its hydrogen-bonding capacity, which enhances interactions with biological targets. In 2023, a Journal of Medicinal Chemistry study identified derivatives of 2-(5-methylpyrazin-2-yl)acetic acid as potential allosteric modulators for G-protein-coupled receptors (GPCRs), a hot topic in neuropharmacology and cancer drug development.
Beyond pharmaceuticals, this compound shows promise in agrochemical innovation. Its pyrazine core exhibits structural similarities to natural plant signaling molecules, sparking investigations into eco-friendly pesticides and plant growth regulators. The European Chemical Agency (ECHA) lists it as a research chemical with no current production volume reports, suggesting emerging rather than industrial-scale applications. Analytical methods like HPLC purity testing (typically >98%) and NMR characterization are essential for quality control in research settings.
Synthetic routes to 431071-67-9 often involve Pd-catalyzed cross-coupling or microwave-assisted synthesis, reflecting modern green chemistry trends. A 2022 ACS Sustainable Chemistry paper demonstrated an energy-efficient protocol using biodegradable catalysts, addressing growing concerns about sustainable chemical production. Storage recommendations typically suggest 2-8°C under inert atmosphere to preserve stability, with MSDS data indicating standard laboratory handling precautions.
The scientific community continues exploring structure-activity relationships of this scaffold. Computational studies using AI-assisted molecular docking (a frequently searched topic) predict strong binding affinity for enzyme active sites involved in oxidative stress pathways. This aligns with increasing research into antioxidant therapies for age-related diseases. Patent databases show growing IP activity around pyrazine-acid hybrids, particularly in metabolic disease applications, with clinical trial candidates expected in coming years.
For researchers sourcing 2-(5-methylpyrazin-2-yl)acetic acid, important considerations include supplier reliability, batch-to-batch consistency, and analytical certificates. The compound's cost-effectiveness compared to similar pharmaceutical intermediates makes it attractive for medicinal chemistry programs. As fragment-based drug discovery gains momentum (another trending search term), this bifunctional scaffold offers valuable molecular diversity for hit-to-lead optimization.
Future directions may explore its co-crystal formation with approved drugs to enhance drug delivery properties – a technique gaining traction in pharmaceutical formulation. Environmental fate studies are still needed, though preliminary QSAR models suggest low ecotoxicity risk. With the fine chemicals market projected to grow at 6.2% CAGR through 2030, 431071-67-9 represents an interesting case study in specialty chemical development bridging multiple research domains.
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